(3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile
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Overview
Description
(3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile: is an organic compound with a complex structure that includes an amino group, a bromine-substituted aromatic ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzene to obtain 3-bromo-2-methylbenzene. This intermediate is then subjected to a series of reactions including nitrile formation and amination to yield the final product. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Imines or oximes.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile
- (3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile
- (3R)-3-Amino-3-(3-iodo-2-methylphenyl)propanenitrile
Uniqueness
Compared to its analogs, (3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, affecting the compound’s physical and chemical properties. This uniqueness can be leveraged in designing molecules with specific characteristics and activities.
Properties
Molecular Formula |
C10H11BrN2 |
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Molecular Weight |
239.11 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m1/s1 |
InChI Key |
ZEZDEJOAPSZJFG-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@@H](CC#N)N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(CC#N)N |
Origin of Product |
United States |
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